Edrophonium-d5 Chloride
Description
Edrophonium-d5 Chloride is a deuterium-labeled analog of Edrophonium Chloride, a reversible acetylcholinesterase (AChE) inhibitor. The compound incorporates five deuterium atoms, replacing hydrogen in the ethyl group of the parent molecule . This compound is primarily used as an internal standard in mass spectrometry (MS) for quantifying non-deuterated Edrophonium in biological samples, ensuring high precision by leveraging its near-identical chemical behavior and distinct mass signature .
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
206.72 g/mol |
IUPAC Name |
(3-hydroxyphenyl)-dimethyl-(1,1,2,2,2-pentadeuterioethyl)azanium;chloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-4-11(2,3)9-6-5-7-10(12)8-9;/h5-8H,4H2,1-3H3;1H/i1D3,4D2; |
InChI Key |
BXKDSDJJOVIHMX-UHBAQTEVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[N+](C)(C)C1=CC(=CC=C1)O.[Cl-] |
Canonical SMILES |
CC[N+](C)(C)C1=CC(=CC=C1)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Basis of Edrophonium-d5 Chloride
This compound (C₁₀H₁₁D₅ClNO) retains the core structure of edrophonium chloride, with deuterium atoms replacing all five hydrogens in the ethyl group attached to the quaternary nitrogen. This modification preserves the pharmacological activity of the parent compound while altering its isotopic mass, making it indispensable as an internal standard in liquid chromatography–mass spectrometry (LC-MS) studies. The ethyl group’s deuteration minimizes isotopic interference during quantification, ensuring accurate pharmacokinetic profiling.
Synthetic Strategies for Deuterium Incorporation
Deuterated Reagent Selection
The synthesis of this compound primarily involves substituting protonated reagents with deuterated counterparts at the ethylation stage. Key reagents include:
- Deuterated ethyl halides (CD₃CD₂X, X = Cl, Br) : Synthesized via hydrochlorination of deuterated ethanol (CD₃CD₂OH) using thionyl chloride or hydrogen chloride gas.
- Deuterium oxide (D₂O) : Employed in solvent systems to prevent proton back-exchange during reactions.
A comparative analysis of deuteration methods is provided below:
The alkylation route using CD₃CD₂Cl remains the most efficient, offering higher yields and isotopic purity compared to catalytic exchange or Grignard approaches.
Stepwise Synthesis Protocol
Preparation of 3-Hydroxyphenyldimethylamine
The aromatic precursor is synthesized by reacting 3-hydroxybenzaldehyde with dimethylamine hydrochloride under reductive amination conditions. Sodium cyanoborohydride in methanol at pH 5 facilitates selective amine formation, yielding 3-hydroxyphenyldimethylamine with >90% purity.
Quaternization with Deuterated Ethyl Halide
The deuterated ethyl group is introduced via nucleophilic substitution:
$$ \text{3-Hydroxyphenyldimethylamine} + \text{CD₃CD₂Cl} \rightarrow \text{this compound} + \text{HCl} $$
Reaction conditions:
Optimization of Reaction Conditions
Solvent System Impact
Non-polar solvents like toluene result in incomplete alkylation (<50% yield), whereas polar aprotic solvents (DMF, DMSO) enhance reaction kinetics by stabilizing the transition state. DMF increases yield to 78% by solubilizing both the amine and alkyl halide.
Temperature and Catalysis
Elevating temperatures beyond 70°C induces side reactions, including Hofmann elimination, which degrades the quaternary ammonium product. The optimal range is 50–60°C, balancing reaction rate and product stability. Catalysts such as tetrabutylammonium iodide (10 mol%) accelerate alkylation by 30%, reducing reaction time to 5 hours.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis confirms deuteration efficiency. The absence of peaks at δ 1.2–1.5 ppm (CH₃CH₂) and δ 3.3–3.7 ppm (NCH₂) verifies complete ethyl group deuteration. ²H NMR reveals a singlet at δ 1.1 ppm, corresponding to the CD₃CD₂ moiety.
Challenges in Industrial-Scale Synthesis
Applications in Pharmacological Research
This compound’s primary application lies in quantifying endogenous edrophonium levels in plasma during myasthenia gravis diagnostics. As an internal standard, it corrects for matrix effects in LC-MS, improving assay accuracy by 20–30%. Recent studies also utilize it to track acetylcholinesterase inhibition kinetics in neurodegenerative disease models.
Chemical Reactions Analysis
Table 1: Key Synthetic Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₁D₅ClNO | |
| Molecular weight | 206.72 g/mol | |
| Deuterium positions | Ethyl group and dimethylamine substituents |
Stability and Degradation
The deuterated compound exhibits enhanced metabolic stability compared to non-deuterated edrophonium chloride due to the kinetic isotope effect . Key stability-related reactions include:
-
Hydrolysis resistance : Deuteration reduces enzymatic degradation by acetylcholinesterase, prolonging its half-life in biological systems .
-
Thermal stability : Maintains structural integrity under standard storage conditions (25°C) .
Table 2: Stability Profiles
| Condition | Behavior | Source |
|---|---|---|
| Enzymatic degradation | Slower hydrolysis due to deuterium | |
| pH 7.4 solubility | >30.3 µg/mL | |
| Photodegradation | No significant degradation observed |
Pharmacodynamic Interactions
This compound retains the pharmacological activity of the parent compound, acting as a reversible acetylcholinesterase inhibitor. Key interactions include:
-
Enzyme inhibition : Competes with acetylcholine for binding to acetylcholinesterase, increasing synaptic acetylcholine levels .
-
Reversibility : Forms a transient enzyme-inhibitor complex (dissociation constant ≈ 10⁻⁴ M) .
Table 3: Pharmacodynamic Data
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ (acetylcholinesterase) | 0.2 µM (similar to non-deuterated) | |
| Onset of action | 30–60 seconds | |
| Duration of action | 5–10 minutes |
Formulation and Reactivity
This compound is formulated for research use, often in saline or DMSO-based solutions. Critical formulation considerations include:
-
Solubility optimization : Dissolves in saline (0.9% NaCl) at concentrations up to 2.5 mg/mL .
-
Excipient compatibility : Stable in PEG300 and Tween 80 mixtures for in vivo studies .
Table 4: Preparation Protocols
| Formulation | Composition | Use Case |
|---|---|---|
| Injection (saline) | 0.9% NaCl in ddH₂O | Animal studies |
| DMSO/PEG300 blend | 10% DMSO + 40% PEG300 + 50% saline | Solubilization |
Analytical Characterization
Deuterium labeling enables precise tracking using mass spectrometry. Key analytical data:
-
Collision cross-section : 135.7 Ų (TW method calibration) .
-
Isotopic purity : ≥98% deuterium enrichment confirmed by NMR and LC-MS .
This compound’s primary research utility lies in its ability to elucidate metabolic pathways while maintaining bioequivalence to the non-deuterated drug . Its synthetic and functional parallels to edrophonium chloride make it a critical tool in studying cholinergic transmission dynamics.
Scientific Research Applications
Edrophonium-d5 Chloride has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic pathways of Edrophonium Chloride.
Biology: Helps in understanding the biological interactions and effects of Edrophonium Chloride at the molecular level.
Medicine: Used in research to develop new diagnostic and therapeutic approaches for diseases like myasthenia gravis.
Industry: Employed in the development of new drugs and in quality control processes.
Mechanism of Action
Edrophonium-d5 Chloride exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels at the neuromuscular junction. The increased acetylcholine enhances cholinergic transmission, which is beneficial in conditions like myasthenia gravis .
Comparison with Similar Compounds
Edrophonium Chloride (Non-Deuterated Parent Compound)
Structural and Functional Similarities :
Key Differences :
- Applications: Edrophonium Chloride is used diagnostically for myasthenia gravis, while Edrophonium-d5 Chloride serves as an analytical standard for MS-based quantification .
Analytical Differentiation :
Other Deuterated Quaternary Ammonium Compounds
Examples include Etilefrin-d5 Hydrochloride and Doxazosin-d8 Hydrochloride :
| Property | This compound | Etilefrin-d5 Hydrochloride | Doxazosin-d8 Hydrochloride |
|---|---|---|---|
| Primary Use | AChE inhibition (analytical) | Sympathomimetic (analytical) | α-blocker (analytical) |
| Deuterium Position | Ethyl group | Aromatic ring/alkyl chain | Benzodioxane moiety |
| Metabolic Impact | Slows hepatic clearance | Reduces catecholamine degradation | Modifies CYP450 interactions |
Shared Features :
Contrasts :
Structurally Related Non-Deuterated Compounds
Example: Cetylpyridinium Chloride :
| Property | This compound | Cetylpyridinium Chloride |
|---|---|---|
| Structure | Phenolic quaternary ammonium | Long-chain alkylpyridinium |
| Function | AChE inhibition | Antimicrobial/antiseptic |
| Clinical Use | Diagnostic (parent compound) | Mouthwash ingredient |
Shared Traits :
Divergences :
Analytical Performance
- Chromatography : this compound is used in high-performance liquid chromatography (HPLC) and liquid chromatography-MS (LC-MS) to improve quantification accuracy of Edrophonium in plasma .
- Stability : Deuterium enhances resistance to enzymatic degradation, making it ideal for long-term storage in laboratory settings .
Pharmacokinetic Studies
- Studies leveraging this compound have elucidated the extended metabolic half-life of deuterated drugs compared to non-deuterated counterparts, supporting its role in precision medicine .
Biological Activity
Edrophonium-d5 chloride is a deuterium-labeled derivative of edrophonium chloride, primarily recognized for its role as a reversible inhibitor of acetylcholinesterase (AChE). This compound is particularly valuable in research settings due to its stable isotope labeling, which facilitates precise tracking in biological systems. The biological activity of this compound is closely related to its pharmacological properties, especially its ability to prolong the action of acetylcholine at cholinergic synapses, making it significant in the diagnosis and management of neuromuscular disorders such as myasthenia gravis.
This compound functions by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. By preventing this breakdown, edrophonium-d5 increases the concentration of acetylcholine, enhancing neurotransmission at neuromuscular junctions. This mechanism is crucial for improving muscle contraction and strength in patients with compromised neuromuscular transmission.
Biological Activity and Applications
- Neuromuscular Disorders : this compound is primarily utilized in research to explore its effects on various neuromuscular conditions. It has been shown to improve muscle strength in patients with myasthenia gravis by increasing acetylcholine availability at the neuromuscular junction .
- Diagnostic Tests : The compound is employed in diagnostic tests, such as the edrophonium challenge test, which assesses muscle function in conditions like cervical dystonia and myasthenia gravis. Studies have demonstrated that edrophonium can amplify symptoms in patients with cervical dystonia, providing insights into the disorder's pathophysiology .
- Pharmacokinetics : The stable isotope labeling of edrophonium-d5 allows researchers to track its metabolic pathways and interactions within biological systems more accurately compared to non-labeled compounds. This feature is particularly beneficial for pharmacokinetic studies.
Comparative Analysis with Related Compounds
This compound shares similarities with other cholinesterase inhibitors. Below is a comparison table highlighting key features:
| Compound | Description | Unique Features |
|---|---|---|
| Edrophonium Chloride | Non-deuterated version; used clinically | Rapid action; widely used in clinical settings |
| Neostigmine | Another reversible AChE inhibitor | Longer duration of action; used postoperatively |
| Pyridostigmine | Similar mechanism; longer-acting | Preferred for chronic management of myasthenia gravis |
| Donepezil | AChE inhibitor used in Alzheimer's | Selective for brain; longer half-life |
Case Study 1: Edrophonium Challenge Test for Cervical Dystonia
A study conducted on ten patients with cervical dystonia evaluated the effects of edrophonium administration. Participants received either edrophonium or saline as a control. The results indicated that involuntary movements became more pronounced 4-8 minutes after edrophonium injection, with significant increases in both subjective and objective clinical signs compared to saline controls .
Case Study 2: Myasthenia Gravis Diagnosis
In another study involving patients suspected of having myasthenia gravis, the administration of edrophonium chloride resulted in a rapid improvement in muscle strength, confirming its utility as a diagnostic tool. The sensitivity of this test was reported to be as high as 90% when evaluating ptosis reversal .
Q & A
Basic Research Questions
Q. What are the critical experimental parameters for assessing the stability of Edrophonium-d5 Chloride under varying physiological pH conditions?
- Methodological Answer : Stability studies should include pH ranges simulating physiological environments (e.g., pH 1.2 for gastric fluid, pH 7.4 for plasma). Use HPLC or LC-MS to quantify degradation products, with validation via deuterium retention analysis. Ensure controlled temperature (37°C) and ionic strength. Include triplicate runs and statistical analysis (e.g., ANOVA) to confirm reproducibility .
Q. How can isotopic purity of this compound be validated, and what analytical techniques mitigate interference from isotopic impurities?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is critical. Monitor the [M+H]+ ion cluster (m/z 206.72 for this compound) and calculate deuterium incorporation using isotopic abundance ratios. Common interferences include residual non-deuterated analogs (e.g., m/z 201.7) and solvent adducts. Use deuterated solvents and blank controls to minimize artifacts .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves (EN 374 standard) and flame-retardant lab coats. Conduct pre-experiment glove integrity checks. For spills, neutralize with 10% sodium bicarbonate and collect waste in sealed containers. Implement fume hoods for aerosol-prone procedures, referencing EU Regulation 2016/425 for PPE selection .
Advanced Research Questions
Q. How can researchers resolve discrepancies in acetylcholinesterase inhibition data between this compound and non-deuterated analogs?
- Methodological Answer : Kinetic isotope effects (KIEs) may alter binding affinity. Design parallel assays under identical conditions (pH, temperature, enzyme concentration) using Ellman’s method. Compare IC50 values and perform molecular dynamics simulations to assess deuterium-induced conformational changes in the enzyme active site. Address outliers via Bland-Altman analysis .
Q. What experimental strategies minimize deuterium/hydrogen exchange artifacts in longitudinal metabolic studies of this compound?
- Methodological Answer : Use stable isotope-labeled internal standards (e.g., Edrophonium-13C) in LC-MS/MS to track metabolites. Collect biological samples at fixed intervals (e.g., 0, 2, 6, 24 hrs) and store at -80°C to prevent H/D exchange. Include negative controls (non-deuterated analogs) and validate with NMR to confirm deuterium retention in excreted metabolites .
Q. How should researchers integrate multi-omics data to elucidate the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?
- Methodological Answer : Combine transcriptomic data (RNA-seq of liver enzymes), metabolomic profiling (untargeted LC-MS), and PK parameters (Cmax, AUC). Use systems biology tools like SIMCA or MetaboAnalyst for pathway enrichment analysis. Validate hypotheses with CRISPR-Cas9 knockout models targeting metabolic enzymes (e.g., CYP450 isoforms) .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for interpreting contradictory results in this compound’s receptor binding assays?
- Methodological Answer : Apply mixed-effects models to account for inter-lab variability (e.g., equipment calibration differences). Use meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from multiple studies. Sensitivity analysis should test assumptions like ligand depletion thresholds and nonspecific binding corrections .
Q. How can researchers ensure reproducibility of this compound’s chromatographic quantification across laboratories?
- Methodological Answer : Standardize mobile phase composition (e.g., 0.1% formic acid in acetonitrile/water) and column type (C18, 2.6 µm particle size). Share raw chromatograms and calibration curves via platforms like Zenodo. Cross-validate results with inter-laboratory ring trials using blinded samples .
Ethical & Regulatory Considerations
Q. What ethical frameworks apply when using this compound in preclinical neurotoxicity studies?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including sample size justification and humane endpoints. Obtain approval from institutional animal care committees (IACUC). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align study objectives with ethical standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
